molecular formula C23H28FNO4 B4923704 ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate

ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate

Cat. No. B4923704
M. Wt: 401.5 g/mol
InChI Key: STGLACMQDUDXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate, also known as EFPM, is a synthetic compound that has been extensively studied in scientific research. EFPM is a piperidinecarboxylate derivative that has shown promising results in various preclinical studies, especially in the field of cancer research.

Mechanism of Action

The mechanism of action of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are crucial for cancer cell growth and survival. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is known to be activated in various cancer cells. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells, which is a crucial process in preventing cancer progression. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to inhibit the growth of cancer cells by inhibiting various signaling pathways that are crucial for cancer cell growth and survival. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to have anti-inflammatory effects, which could be beneficial in various diseases.

Advantages and Limitations for Lab Experiments

Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is relatively easy to synthesize, and its yield is reported to be around 70%. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to have low toxicity in various preclinical studies. However, ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has some limitations for lab experiments. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is not very water-soluble, which could make it difficult to administer in vivo. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate also has a short half-life, which could limit its effectiveness in vivo.

Future Directions

There are several future directions for ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate research. One of the future directions is to optimize the synthesis method of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate to increase its yield and water solubility. Another future direction is to study the pharmacokinetics and pharmacodynamics of ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate in vivo to determine its efficacy and toxicity. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate could also be studied in combination with other drugs to determine its potential synergistic effects. Finally, ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate could be studied in various disease models to determine its potential therapeutic applications beyond cancer.

Synthesis Methods

Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 3-fluorobenzylamine with 2-hydroxy-3-methoxybenzaldehyde to form 3-fluorobenzylidene-2-hydroxy-3-methoxybenzylamine. This compound is then reacted with ethyl 4-piperidinecarboxylate in the presence of a base to form ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied in scientific research, especially in the field of cancer research. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial process in preventing cancer progression.

properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)methyl]-1-[(2-hydroxy-3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FNO4/c1-3-29-22(27)23(15-17-6-4-8-19(24)14-17)10-12-25(13-11-23)16-18-7-5-9-20(28-2)21(18)26/h4-9,14,26H,3,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGLACMQDUDXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=C(C(=CC=C2)OC)O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-fluorobenzyl)-1-(2-hydroxy-3-methoxybenzyl)-4-piperidinecarboxylate

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